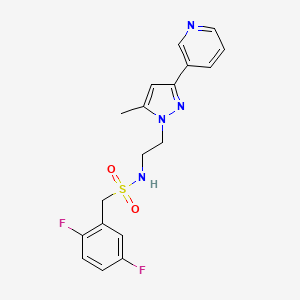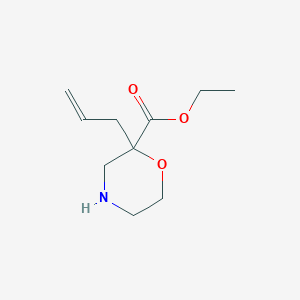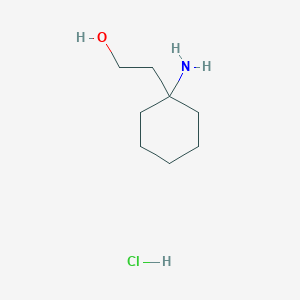![molecular formula C26H24N2O3 B2492977 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide CAS No. 896677-00-2](/img/no-structure.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives involves complex chemical reactions aiming to achieve specific structural features. For instance, the synthesis and evaluation of a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis involved significant antiviral and antiapoptotic effects in vitro, showcasing the intricate processes involved in creating such compounds (Ghosh et al., 2008).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide, plays a crucial role in determining their chemical behavior and potential applications. Studies like the one by Wen et al. (2006), which analyzed the molecular structure of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, provide insights into the planarity and intramolecular hydrogen bonding that contribute to the stability and reactivity of these molecules (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that highlight their reactivity and potential for further modification. For example, the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl) acetates demonstrated the ability of these compounds to engage in cyclization reactions with mercaptosuccinic acid, leading to products with significant biological activity (Ahmed et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their solubility, melting point, and crystal structure, are critical for their practical applications. Research on the crystal structure and properties of quinoline derivatives, such as those presented by Karmakar et al. (2009), provides valuable information on how these compounds interact with light and other molecules, influencing their potential use in various fields (Karmakar et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other chemicals, are essential for understanding its potential applications. Studies such as the synthesis of 2-(Quinolin-4-yloxy)acetamides and their activity against Mycobacterium tuberculosis provide insights into the antimicrobial properties of these compounds, underscoring their potential in medicinal chemistry (Pissinate et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "acetic anhydride" ], "Reaction": [ "Step 1: 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid is dissolved in a suitable solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: To the solution, 2-aminoethyl diphenylacetate is added along with DCC and DMAP as coupling agent and catalyst, respectively.", "Step 3: The reaction mixture is stirred at room temperature for several hours until completion of the reaction is confirmed by TLC or HPLC analysis.", "Step 4: The resulting intermediate is then treated with acetic anhydride in the presence of a base such as triethylamine (TEA) to form the final product.", "Step 5: The product is purified by column chromatography or recrystallization to obtain N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide as a white solid." ] } | |
Número CAS |
896677-00-2 |
Fórmula molecular |
C26H24N2O3 |
Peso molecular |
412.489 |
Nombre IUPAC |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-31-22-13-12-20-16-21(25(29)28-23(20)17-22)14-15-27-26(30)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16-17,24H,14-15H2,1H3,(H,27,30)(H,28,29) |
Clave InChI |
RCLBEFPHESZXPW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)
![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)
![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)



![N-(4-ethoxyphenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2492914.png)
![6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B2492916.png)
![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-N-[2-(furan-2-yl)ethyl]-3-hydroxypropanamide](/img/structure/B2492917.png)